
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H11BrN2O and a molecular weight of 231.09 g/mol . It is a pyrazole derivative, characterized by the presence of a bromine atom at the 4th position, an isobutyl group at the 1st position, and an aldehyde group at the 5th position of the pyrazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-isobutyl-1H-pyrazole-5-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 4-azido-1-isobutyl-1H-pyrazole-5-carbaldehyde, 4-thio-1-isobutyl-1H-pyrazole-5-carbaldehyde, and 4-alkoxy-1-isobutyl-1H-pyrazole-5-carbaldehyde.
Oxidation Reactions: The major product is 4-bromo-1-isobutyl-1H-pyrazole-5-carboxylic acid.
Reduction Reactions: The major product is 4-bromo-1-isobutyl-1H-pyrazole-5-methanol.
Coupling Reactions: The major products are various substituted pyrazoles with new carbon-carbon bonds.
Scientific Research Applications
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is not well-documented. as a pyrazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and aldehyde group may play crucial roles in its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom at the 4th position.
1-Isobutyl-1H-pyrazole-5-carbaldehyde: Lacks the bromine atom but has the isobutyl and aldehyde groups.
4-Bromo-1H-pyrazole: Similar structure but without the isobutyl group.
Uniqueness
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the isobutyl and aldehyde groups provide additional sites for chemical modifications .
Biological Activity
4-Bromo-1-isobutyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings.
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
CAS Number: 1784836-38-9
The compound features a pyrazole ring with an isobutyl group and a bromine atom, which contribute to its reactivity and biological activity. The aldehyde functional group allows for further chemical modifications, enhancing its potential as a pharmaceutical lead compound.
The precise mechanism of action for this compound is not extensively documented. However, as a pyrazole derivative, it is hypothesized to interact with various biological targets, including enzymes and receptors. The bromine atom may facilitate nucleophilic substitution reactions, while the aldehyde group can participate in various chemical transformations that enhance biological interactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, derivatives of pyrazoles have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to the anticancer efficacy of similar compounds:
These studies indicate that pyrazole derivatives can exhibit potent anticancer activity, suggesting that this compound may share similar properties.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Certain compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example:
Compound Name | COX Inhibition IC50 (µM) | Reference |
---|---|---|
Pyrazole derivative X | COX-2: 0.01 | |
Pyrazole derivative Y | COX-1: 5.40 |
These findings suggest that compounds related to this compound could be explored for their potential as anti-inflammatory agents.
Case Studies
Several case studies have investigated the biological effects of pyrazole derivatives in preclinical settings. For instance:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against multiple cancer cell lines. The study found that certain compounds exhibited significant growth inhibition (IC50 values as low as 0.01 µM), indicating strong potential for therapeutic use against cancer .
- Evaluation of Anti-inflammatory Effects : Another study focused on assessing the anti-inflammatory activity of pyrazole derivatives in vivo, showing promising results in reducing inflammation in animal models .
Properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,5-6H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUERVKVHKNLVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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